![molecular formula C19H19N3O4 B2898380 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171573-63-9](/img/structure/B2898380.png)
2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide' involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetamide. This intermediate is then reacted with 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine to yield the final product.
Starting Materials
2-methoxyphenol, chloroacetyl chloride, 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine, triethylamine
Reaction
Step 1: 2-methoxyphenol is reacted with chloroacetyl chloride in the presence of triethylamine to form 2-(2-methoxyphenoxy)acetamide., Step 2: 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine is added to the reaction mixture from step 1 and the reaction is allowed to proceed in the presence of triethylamine., Step 3: The reaction mixture is purified by column chromatography to yield the final product, 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide.
Mechanism Of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response.
Biochemical And Physiological Effects
Studies have shown that 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide has anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of antioxidant enzymes. This compound has also been shown to have anti-tumor effects, making it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its anti-inflammatory and antioxidant properties, which can be useful in studying various diseases. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide. One direction is to further investigate its anti-tumor effects and potential use in cancer treatment. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, more studies are needed to determine its toxicity and potential side effects.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide has been studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-7-9-14(10-8-13)11-18-21-22-19(26-18)20-17(23)12-25-16-6-4-3-5-15(16)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLVKZMUDCOSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide |
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